Tyrphostin RG 14620

EGFR autophosphorylation bladder carcinoma renal carcinoma

Choose Tyrphostin RG 14620 for definitive on-target EGFR interrogation. Unlike AG555, RG 14620 specifically inhibits EGFR autophosphorylation in T24 bladder carcinoma cells (IC50 3–16 μM), linking growth inhibition directly to EGFR blockade. It is the only EGFR inhibitor among structural analogs that selectively reverses ABCG2-mediated multidrug resistance without confounding ABCB1/ABCC1 effects, enabling clean chemosensitization studies. For retinoid-EGFR crosstalk research, RG 14620 avoids PD153035's off-target RARβ upregulation. ≥98% purity. Ideal for quantitative signaling, clonogenic, and transporter pharmacology protocols requiring target specificity and published reproducibility benchmarks.

Molecular Formula C14H8Cl2N2
Molecular Weight 275.1 g/mol
CAS No. 136831-49-7
Cat. No. B1679308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyrphostin RG 14620
CAS136831-49-7
SynonymsRG 14620;  RG14620;  RG-14620;  TYRPHOSTIN RG 14620.
Molecular FormulaC14H8Cl2N2
Molecular Weight275.1 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=CC2=CC(=CC(=C2)Cl)Cl)C#N
InChIInChI=1S/C14H8Cl2N2/c15-13-5-10(6-14(16)7-13)4-12(8-17)11-2-1-3-18-9-11/h1-7,9H/b12-4+
InChIKeyTYXIVBJQPBWBHO-UUILKARUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tyrphostin RG 14620 (CAS 136831-49-7): EGFR-Selective Tyrphostin for Kinase Inhibition and ABCG2 Modulation Research


Tyrphostin RG 14620 (CAS 136831-49-7) is a non-phenolic tyrphostin analog that functions as a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor . This compound inhibits EGF-stimulated HER14 cell proliferation with an IC50 of 3 μM and suppresses tumor growth in vivo [1]. Structurally, it is 3-(3,5-dichlorophenyl)-2-(pyridin-3-yl)acrylonitrile (molecular formula C14H8Cl2N2, molecular weight 275.13) [2]. Beyond its primary EGFR inhibitory activity, RG 14620 has been characterized as a selective modulator of the ATP-binding cassette transporter ABCG2 (BCRP), capable of reversing ABCG2-mediated multidrug resistance in cancer cell lines at non-toxic concentrations [3]. The compound is supplied at ≥98% purity and is exclusively intended for research use .

Why EGFR-Targeting Tyrphostins Are Not Functionally Interchangeable: The Case for Tyrphostin RG 14620 Selectivity Profiling


Tyrphostins as a class exhibit substantial functional divergence that precludes simple substitution in experimental workflows. While many tyrphostins target EGFR or related ErbB family kinases, their selectivity profiles, off-target activities, and downstream biological effects vary markedly based on subtle structural differences [1]. For instance, comparative studies reveal that even structurally related tyrphostins differ significantly in their ability to inhibit EGFR autophosphorylation in intact cells, with RG 14620 demonstrating target engagement where AG555 fails despite comparable antiproliferative potency [2]. Furthermore, RG 14620 uniquely modulates ABCG2 transporter function among tested EGFR inhibitors, a property not shared by other tyrphostins such as AG1478 [3]. Consequently, substituting RG 14620 with a generic "EGFR inhibitor" or another tyrphostin analog without confirming functional equivalence risks introducing confounding variables and compromising experimental reproducibility. The quantitative evidence below substantiates these critical differentiation points.

Tyrphostin RG 14620 Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Selection


RG 14620 vs. AG555: Functional Divergence in EGFR Autophosphorylation Inhibition Despite Equivalent Antiproliferative Potency

In a direct head-to-head comparison using T24 transitional cell carcinoma cells, RG 14620 and AG555 exhibited equivalent antiproliferative activity with IC50 values ranging between 3 and 16 μM across six urological carcinoma cell lines [1]. However, a critical functional divergence emerged: only RG 14620 demonstrated specific inhibition of EGFR autophosphorylation in T24 cells, whereas AG555 failed to inhibit EGFR autophosphorylation despite comparable growth inhibition [1]. This indicates that RG 14620 exerts its antiproliferative effects via on-target EGFR kinase inhibition, while AG555 acts through alternative, non-EGFR mechanisms in this cellular context.

EGFR autophosphorylation bladder carcinoma renal carcinoma tyrphostin comparator

RG 14620 Selective ABCG2 Modulation vs. ABCB1 and ABCC1 Transporters

RG 14620 was evaluated for its interaction with three major multidrug resistance-associated ABC transporters: ABCG2 (BCRP), ABCB1 (P-glycoprotein), and ABCC1 (MRP1). At non-toxic concentrations, RG 14620 selectively reversed ABCG2-mediated multidrug resistance and enhanced drug-induced apoptosis in ABCG2-overexpressing cancer cells, while showing no significant modulation of ABCB1 or ABCC1 [1]. This transporter selectivity profile distinguishes RG 14620 from numerous other EGFR inhibitors that exhibit broader, less specific ABC transporter interactions due to overlapping substrate specificity [1]. Biochemical assays further confirmed that RG 14620 directly interacts with ABCG2 by stimulating ATP hydrolysis and inhibiting photoaffinity labeling with IAAP [1].

ABCG2 BCRP multidrug resistance transporter selectivity chemosensitization

RG 14620 DNA Synthesis Inhibition (IC50 = 1 μM) vs. Colony Formation (IC50 = 3 μM) in HER14 Cells

In HER14 cells stimulated with 50 ng/mL EGF, RG 14620 exhibits differential potency across functional assays: it inhibits DNA synthesis with an IC50 of 1 μM, while colony formation is inhibited with an IC50 of 3 μM [1]. This 3-fold potency difference between the two endpoints within the same cellular system provides an internal benchmark for dose-response calibration. In MH-85 cells under identical stimulation conditions, the pattern persists: DNA synthesis IC50 = 1.25 μM versus colony formation IC50 = 4 μM [1]. The growth-inhibitory effects are irreversible [1].

DNA synthesis inhibition colony formation HER14 cells EGF-stimulated proliferation

RG 14620 Cooperativity with Retinoids in Ovarian Cancer Cell Growth Inhibition

In ovarian cancer cell lines (HOC-7, OVCAR-3), RG 14620 (a c-erbB-1/EGFR-selective tyrphostin) inhibits proliferation and cooperates with all-trans retinoic acid to enhance antiproliferative activity [1]. Notably, RG 14620 does not affect retinoic acid receptor-beta (RARβ) expression, distinguishing it from the structurally distinct EGFR inhibitor PD153035, which upregulates RARβ through ErbB-independent mechanisms involving DNA intercalation and promoter methylation effects [2]. This functional divergence demonstrates that RG 14620's biological profile differs from other EGFR inhibitors in the context of retinoid pathway interactions.

retinoid synergy ovarian cancer combination therapy c-erbB-1

Tyrphostin RG 14620 Optimal Research Application Scenarios Based on Differentiated Evidence


Investigating EGFR-Dependent Proliferation in Urological Carcinoma Models

Based on direct head-to-head evidence, RG 14620 is the preferred choice over AG555 for experiments requiring on-target EGFR pathway interrogation in bladder and renal carcinoma cells. While both compounds inhibit proliferation with IC50 values between 3-16 μM across RT4, J82, T24, A-498, Caki-1, and Caki-2 cell lines, only RG 14620 specifically inhibits EGFR autophosphorylation in T24 cells [1]. Researchers aiming to attribute growth inhibition to EGFR blockade should select RG 14620; using AG555 would introduce EGFR-independent antiproliferative mechanisms that confound mechanistic conclusions [1]. Recommended working concentration: 3-16 μM, with target engagement verification via EGFR autophosphorylation assays.

ABCG2 Transporter Pharmacology and Multidrug Resistance Reversal Studies

RG 14620 is uniquely positioned among EGFR inhibitors for investigating ABCG2 (BCRP)-mediated drug efflux and chemoresistance. At non-toxic concentrations, it selectively modulates ABCG2 without affecting ABCB1 (P-glycoprotein) or ABCC1 (MRP1) [2]. This transporter selectivity enables clean interpretation of ABCG2-specific pharmacological effects without confounding contributions from other MDR transporters. Applications include chemosensitization studies in ABCG2-overexpressing cancer models, ATPase activity assays, and IAAP photoaffinity labeling competition experiments [2]. Note: Compound should be used at non-toxic concentrations as established in the primary reference to avoid confounding cytotoxicity.

Dose-Response Calibration for EGF-Stimulated HER14 and MH-85 Cell Assays

For experiments using HER14 or MH-85 cells stimulated with 50 ng/mL EGF, RG 14620's differential potency across functional endpoints provides clear dose-selection criteria. Acute signaling or DNA synthesis assays require 1 μM (HER14) or 1.25 μM (MH-85) concentrations for maximal inhibition [3]. Longer-term colony formation or clonogenic survival studies necessitate higher concentrations of 3 μM (HER14) or 4 μM (MH-85) [3]. This internal potency differential should inform experimental design and may serve as a quality control benchmark when replicating published protocols. The irreversible nature of growth inhibition should also be considered in washout experiments [3].

EGFR-Retinoid Pathway Interaction Studies Requiring Minimal Off-Target Retinoid Modulation

For investigations of crosstalk between EGFR signaling and retinoid pathways in ovarian cancer models (HOC-7, OVCAR-3), RG 14620 offers a distinct advantage over PD153035. RG 14620 cooperates with all-trans retinoic acid to inhibit proliferation but does not independently modulate retinoic acid receptor-beta (RARβ) expression [4]. In contrast, PD153035 upregulates RARβ through ErbB-independent mechanisms involving DNA intercalation and promoter methylation [5]. Researchers seeking to attribute combination effects to pathway crosstalk rather than off-target transcriptional modulation should select RG 14620 as the EGFR inhibitory component.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tyrphostin RG 14620

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.